REACTION_CXSMILES
|
NC1C=CC(OCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](CCCCOC2C=CC(N)=CC=2)(C)C)=CC=1.[N+:40]([C:43]1[CH:74]=[CH:73][C:46]([O:47][CH2:48][CH2:49][CH2:50][CH2:51][Si:52]([CH3:72])([CH3:71])[O:53][Si:54]([CH2:57][CH2:58][CH2:59][CH2:60][O:61][C:62]2[CH:67]=[CH:66][C:65]([N+:68]([O-])=O)=[CH:64][CH:63]=2)([CH3:56])[CH3:55])=[CH:45][CH:44]=1)([O-])=O>>[NH2:40][C:43]1[CH:74]=[CH:73][C:46]([O:47][CH2:48][CH2:49][CH2:50][CH2:51][Si:52]([CH3:72])([CH3:71])[O:53][Si:54]([CH2:57][CH2:58][CH2:59][CH2:60][O:61][C:62]2[CH:63]=[CH:64][C:65]([NH2:68])=[CH:66][CH:67]=2)([CH3:55])[CH3:56])=[CH:45][CH:44]=1
|
Name
|
( 3c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(OCCCC[Si](O[Si](O[Si](O[Si](C)(C)CCCCOC2=CC=C(C=C2)N)(C)C)(C)C)(C)C)C=C1
|
Name
|
( 2a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCCCC[Si](O[Si](C)(C)CCCCOC2=CC=C(C=C2)[N+](=O)[O-])(C)C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(OCCCC[Si](O[Si](C)(C)CCCCOC2=CC=C(C=C2)N)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |